4-(Aminomethyl)-2,6-dichlorophenol
Description
4-(Aminomethyl)-2,6-dichlorophenol (CAS: 5930-28-9) is a chlorinated phenolic compound with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.01 g/mol . It features a hydroxyl group at the para position, chlorine atoms at the 2- and 6-positions, and an aminomethyl (-CH₂NH₂) substituent at the 4-position. Key physical properties include:
- Melting point: 167°C
- Solubility: Highly soluble in polar organic solvents (ethanol, diethyl ether, acetone, acetic acid) but nearly insoluble in water . This compound is of interest in pharmaceutical synthesis, as its structure allows for functionalization at the amino group, enabling applications in drug development (e.g., Chan-Lam cross-coupling reactions) .
Properties
IUPAC Name |
4-(aminomethyl)-2,6-dichlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H,3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMNTQVKRYSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of 4-(Aminomethyl)-2,6-dichlorophenol can be approached through multiple synthetic pathways. Each route presents distinct advantages and challenges regarding yield, purity, and scalability. Based on the chemical structure and related compounds in the literature, several viable synthetic strategies can be identified:
Retrosynthetic Analysis
From a retrosynthetic perspective, this compound can be prepared through:
- Direct aminomethylation of 2,6-dichlorophenol via modified Mannich reactions
- Functionalization of 4-methyl-2,6-dichlorophenol through oxidation and subsequent reductive amination
- Reduction of appropriate nitrile or amide precursors
- Sequential modification of 2,6-dichloro-4-aminophenol
The selection of a particular route depends on factors including starting material availability, reaction conditions, desired scale, and specific application requirements.
Preparation via Modified Mannich Reaction
The Mannich reaction represents one of the most direct approaches for introducing an aminomethyl group to aromatic compounds. This reaction typically involves the condensation of an amine with formaldehyde and a compound containing an acidic hydrogen.
Classical Mannich Approach
For the synthesis of this compound, a modified Mannich reaction can be employed using 2,6-dichlorophenol as the substrate. The hydroxyl group in phenols activates the aromatic ring toward electrophilic substitution, particularly at positions ortho and para to the hydroxyl group. Since the ortho positions in 2,6-dichlorophenol are occupied by chlorine atoms, the reaction preferentially occurs at the para position.
The reaction typically proceeds as follows:
- Formation of an iminium ion intermediate from formaldehyde and a primary amine
- Electrophilic attack of the iminium ion at the para position of 2,6-dichlorophenol
- Rearomatization to yield the aminomethylated product
Research on Mannich reactions demonstrates that they can be effectively conducted under various conditions, including conventional heating, microwave irradiation, and solvent-free methods. The reaction parameters significantly influence selectivity and yield.
Protected Amine Approach
A practical challenge in the direct Mannich reaction is controlling the aminomethylation to produce a primary amine. To overcome this, a protected amine strategy can be employed:
- Reaction of 2,6-dichlorophenol with formaldehyde and a protected amine (e.g., benzylamine)
- Subsequent deprotection to yield this compound
This approach provides better control over the reaction and minimizes side products such as dialkylated amines.
Redox-Mannich Reaction
The redox-Mannich reaction represents an innovative approach for introducing aminomethyl groups to aromatic compounds. As described in recent literature, this reaction combines a reductive N-alkylation with an oxidative α-functionalization in a redox-neutral process.
For this compound synthesis, this could involve:
- Reaction of 2,6-dichlorophenol with a secondary amine (e.g., pyrrolidine) and an aldehyde
- Slow addition of reactants to favor the desired reaction pathway
- Subsequent modification to obtain the primary amine
Research has shown that benzoic acid catalysis and controlled addition rates can significantly improve the selectivity and yield of these reactions.
Table 1: Comparison of Mannich Reaction Conditions for Aminomethylation
| Parameter | Classical Mannich | Protected Amine Approach | Redox-Mannich |
|---|---|---|---|
| Amine component | NH3 or primary amine | Protected amine (e.g., benzylamine) | Secondary amine (e.g., pyrrolidine) |
| Catalyst | Acid catalyst (HCl, H2SO4) | Acid catalyst | Benzoic acid (50 mol%) |
| Solvent | Methanol, ethanol | THF, methanol | Toluene |
| Temperature | Room temperature to reflux | Room temperature to reflux | Reflux (110°C) |
| Addition method | One-pot | One-pot | Slow addition (5h) |
| Additional steps | - | Deprotection | Modification to primary amine |
Preparation via Reduction of Nitrile or Amide Precursors
An alternative approach to this compound involves the synthesis and subsequent reduction of nitrile or amide precursors.
Via 4-Cyanomethyl-2,6-dichlorophenol
This synthetic route involves:
- Preparation of 4-methyl-2,6-dichlorophenol
- Bromination of the methyl group using N-bromosuccinimide (NBS) to form 4-bromomethyl-2,6-dichlorophenol
- Nucleophilic substitution with cyanide to yield 4-cyanomethyl-2,6-dichlorophenol
- Reduction of the nitrile group to the corresponding primary amine
The reduction of nitriles can be accomplished using various methods, including catalytic hydrogenation with Raney nickel or palladium catalysts, or chemical reduction with lithium aluminum hydride (LiAlH4).
For hydrogenation reactions of related compounds, research indicates that optimal conditions include:
Via 4-Carboxamide-2,6-dichlorophenol
Another reduction-based approach involves:
- Oxidation of 4-methyl-2,6-dichlorophenol to 4-carboxymethyl-2,6-dichlorophenol
- Conversion to the amide via activation and reaction with ammonia
- Reduction of the amide to the amine
The reduction of amides typically requires stronger reducing agents than nitriles, with LiAlH4 being the most common choice. This approach offers good functional group tolerance but requires careful control of reaction conditions.
Functionalization of 4-Methyl-2,6-dichlorophenol
Direct functionalization of 4-methyl-2,6-dichlorophenol represents another viable route to this compound.
Oxidation-Reductive Amination Sequence
This approach involves:
- Selective oxidation of the methyl group to an aldehyde function
- Reductive amination with ammonia or a primary amine
- Isolation of the target compound
The oxidation step can be accomplished using various reagents, including chromium-based oxidants, manganese dioxide, or catalytic systems using oxygen with appropriate catalysts. The reductive amination typically employs sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) as reducing agents under mildly acidic conditions.
Radical Bromination and Amination
Another functionalization approach involves:
- Radical bromination of the methyl group using NBS and a radical initiator
- Nucleophilic substitution with azide (N3-)
- Reduction of the azide to the primary amine
This approach offers a relatively straightforward route but requires careful control to avoid multiple bromination of the methyl group.
Table 2: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Intermediates | Advantages | Challenges |
|---|---|---|---|
| Modified Mannich | Direct formation | Single-step process, potentially high yield | Selectivity control, purification |
| Nitrile Reduction | 4-Cyanomethyl-2,6-dichlorophenol | Well-established chemistry, good selectivity | Multiple steps, potentially harsh conditions |
| Amide Reduction | 4-Carboxamide-2,6-dichlorophenol | Good functional group tolerance | Multiple steps, stronger reducing agents required |
| Oxidation-Reductive Amination | 4-Formyl-2,6-dichlorophenol | Mild conditions for reductive amination | Selective oxidation can be challenging |
| Radical Bromination-Amination | 4-Bromomethyl-2,6-dichlorophenol | Relatively straightforward chemistry | Control of mono-bromination, potential side reactions |
Optimized Reaction Conditions and Parameters
The successful synthesis of this compound depends significantly on optimized reaction conditions. Based on studies of related compounds and general principles of organic synthesis, several key parameters require careful control.
Temperature and Pressure Control
Temperature management is critical for several reasons:
- Mannich reactions typically require temperatures ranging from room temperature to reflux conditions
- Hydrogenation reactions for related compounds show optimal results at 72-76°C
- Reductive amination reactions typically proceed best at 25-40°C
For reactions involving gaseous reagents or hydrogenation:
Catalyst Selection and Loading
Catalyst selection significantly impacts reaction efficiency and selectivity:
- For Mannich reactions: Acid catalysts (HCl, H2SO4), Lewis acids (ZnCl2, FeCl3), or benzoic acid (for redox-Mannich)
- For hydrogenation reactions: Raney nickel, palladium on carbon, platinum catalysts
- For reductive amination: NaBH3CN or NaBH(OAc)3 with catalytic acid
Research on related compounds indicates that catalyst loading should be carefully optimized, with metal catalyst concentrations preferably less than 1% by weight relative to the substrate for hydrogenation reactions.
Solvent Systems and Concentration
Solvent selection depends on the specific reaction type:
- For Mannich reactions: Protic solvents (methanol, ethanol) or aprotic solvents (THF, toluene)
- For reduction reactions: Ethereal solvents (THF, diethyl ether) or alcohols
- For nucleophilic substitutions: Polar aprotic solvents (DMF, DMSO, acetonitrile)
Optimal concentration ranges have been established for certain reactions, with substrate concentrations between 250-1500 g/L of reaction solvent being advantageous for some hydrogenation processes.
Table 3: Optimized Reaction Parameters for Key Synthetic Steps
| Reaction Step | Temperature Range (°C) | Pressure | Catalyst/Reagent | Solvent | Concentration (g/L) |
|---|---|---|---|---|---|
| Mannich Reaction | 25-110 | Atmospheric | Acid catalysts, benzoic acid | Methanol, ethanol, toluene | 100-300 |
| Nitrile Reduction | 70-80 | 5-25 bar | Raney Ni (<1 wt%) | Ethanol | 250-1000 |
| Amide Reduction | 0-40 | Atmospheric | LiAlH4 | THF, diethyl ether | 50-150 |
| Reductive Amination | 25-40 | Atmospheric | NaBH3CN, AcOH | Methanol, THF | 100-250 |
| Radical Bromination | 70-80 | Atmospheric | NBS, AIBN | CCl4, acetonitrile | 100-200 |
Purification and Characterization
Purification Methods
The purification of this compound presents unique challenges due to its dual functionality. Based on approaches used for related compounds, several effective purification strategies can be employed:
Crystallization and Recrystallization
For related compounds such as 2,6-dichloro-4-aminophenol, effective crystallization has been achieved by:
- Adding water to the reaction medium (100-200% relative to the volume of solvent)
- Cooling to induce crystallization
- Filtration and washing with appropriate solvents
For this compound, similar approaches could be adapted with appropriate solvent systems such as ethanol/water or acetone/hexane mixtures.
Salt Formation and Conversion
The primary amine functionality allows for selective salt formation:
- Treatment with hydrogen chloride to form the hydrochloride salt
- Crystallization of the salt form
- Conversion back to the free base if desired
This approach can significantly enhance purification efficiency, as demonstrated with related aminophenol compounds.
Chromatographic Techniques
For analytical purposes or small-scale preparations:
- Column chromatography using silica gel with appropriate solvent systems
- HPLC for high-purity requirements
- Flash chromatography for faster purification of larger quantities
Analytical Characterization
Comprehensive characterization of this compound is essential for confirming identity and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 1H NMR would show characteristic signals for aromatic protons (typically 6.5-7.5 ppm), aminomethyl protons (3.5-4.0 ppm), and exchangeable protons from the hydroxyl and amine groups
- 13C NMR would confirm the carbon framework and functional group attachment
Infrared (IR) Spectroscopy:
- Key absorption bands for O-H stretching (3200-3550 cm-1), N-H stretching (3300-3500 cm-1), C-Cl stretching (600-800 cm-1)
Mass Spectrometry:
- Molecular ion at m/z 192/194/196 (characteristic isotope pattern for two chlorine atoms)
- Fragment ions corresponding to loss of NH2, Cl, or other characteristic fragmentations
Chromatographic Analysis
HPLC analysis can provide:
- Purity assessment
- Identification and quantification of impurities
- Quality control for batch consistency
Table 4: Expected Spectroscopic Characteristics of this compound
| Analytical Method | Expected Results |
|---|---|
| 1H NMR | Aromatic H: 7.0-7.2 ppm (1H, s); CH2NH2: 3.7-3.9 ppm (2H, s); NH2: 1.5-2.0 ppm (2H, br); OH: 8.5-10.0 ppm (1H, br) |
| 13C NMR | Aromatic C: 115-155 ppm; CH2NH2: 40-45 ppm |
| IR | O-H: 3200-3550 cm-1; N-H: 3300-3500 cm-1; C-Cl: 600-800 cm-1; Aromatic C=C: 1450-1600 cm-1 |
| MS | M+: m/z 192/194/196 (1:0.65:0.1 isotope pattern); Fragments: 177/179 (-NH2), 157/159 (-Cl), 142 (-NH2, -Cl) |
| HPLC | Retention time dependent on specific column and conditions; UV detection at 254-280 nm |
Industrial Considerations and Scale-Up
The transition from laboratory to industrial-scale production of this compound requires addressing several key challenges.
Continuous Flow Processing
For efficient large-scale production, continuous flow systems offer significant advantages over batch processing:
- Better temperature control for exothermic reactions
- Improved mixing and mass transfer
- Reduced reaction volumes and enhanced safety
- Consistent product quality
Patent literature for related compounds describes synthesis devices that enable continuous processing through interconnected reaction vessels with automated control systems.
Solvent and Catalyst Recovery
Economic and environmental considerations necessitate efficient recovery systems:
- Distillation systems for solvent recovery
- Catalyst regeneration or immobilization strategies
- Continuous extraction processes for aqueous/organic separation
Research on related compounds indicates that solvents can be reused after partial dehydration, allowing for up to 10% water by weight.
Table 5: Industrial Scale-Up Considerations for Different Synthetic Routes
| Synthetic Route | Scale-Up Advantages | Scale-Up Challenges | Risk Mitigation Strategies |
|---|---|---|---|
| Modified Mannich | Fewer steps, potentially higher throughput | Exothermic reaction, selectivity control | Continuous addition, improved heat exchange systems |
| Nitrile Reduction | Well-established processes, good selectivity | Hydrogen handling, potential HCN formation | Closed systems, continuous monitoring, scrubbing systems |
| Amide Reduction | Good functional group tolerance | LiAlH4 hazards, fire risks | Specialized handling equipment, inert atmosphere |
| Reductive Amination | Milder conditions, fewer hazardous materials | Multi-step process, oxidation selectivity | Continuous flow for critical steps, in-line monitoring |
Applications and Significance
This compound has potential applications across several domains due to its unique structural features.
Pharmaceutical Applications
The compound's structure suggests potential utility in pharmaceutical development:
Agricultural Chemistry
Chlorinated phenols and their derivatives have applications in agricultural chemistry:
- Intermediate for herbicides, fungicides, or plant growth regulators
- Potential antimicrobial properties
- Building block for crop protection agents
Materials Science
The functional groups present in this compound allow for incorporation into various materials:
- Cross-linking agent for polymers
- Surface modification of materials
- Component in specialty coatings or adhesives
Chemical Reactions Analysis
Reaction Types
The compound participates in oxidation , reduction , and substitution reactions , leveraging its functional groups for diverse transformations.
Oxidation Reactions
Oxidation typically targets the phenolic hydroxyl group (-OH) or the aminomethyl group (-CH₂NH₂). Key products include:
-
Quinones : Generated via phenolic ring oxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Nitrated derivatives : While not directly oxidized, the compound’s synthesis involves nitration of precursor 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol .
Reduction Reactions
Reduction primarily affects nitro groups or activated carbonyls:
-
Amine formation : Reduction of nitrophenol derivatives (e.g., 2,6-dichloro-4-nitrophenol) using hydrazine hydrate or sodium borohydride yields the target compound .
-
Hydrogenation : Aminomethyl groups may undergo hydrogenation, though specific conditions are not detailed in available literature.
Reaction Conditions and Reagents
Oxidation Mechanism
Phenolic oxidation likely proceeds via radical intermediates, generating reactive quinones. The aminomethyl group may stabilize intermediates through resonance or hydrogen bonding.
Reduction Mechanism
Hydrazine hydrate facilitates nitro-to-amine conversion via the Hofmann-Löffler mechanism, where hydrazine acts as a reducing agent in acidic conditions .
Nephrotoxicity Link
In vitro studies suggest the compound induces renal damage via oxidative stress, possibly through reactive metabolite formation during metabolic processing .
Biological Activity
4-(Aminomethyl)-2,6-dichlorophenol, also known as 2,6-dichloro-4-aminophenol, is an organic compound with significant biological activity. It is characterized by its dichlorophenol structure and an amino group that enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula: C₇H₈Cl₂N₄O
- Molecular Weight: Approximately 178.02 g/mol
- Melting Point: 167 to 170 °C
- Appearance: Pale yellow to beige solid
This compound interacts with various biological systems through several mechanisms:
- Methemoglobin Formation: Studies indicate that this compound can induce methemoglobin formation in erythrocytes, with concentrations ranging from 0.2 to 0.6 mM showing significant effects compared to controls .
- Enzyme Interactions: The compound may interact with enzymes involved in metabolic pathways, particularly those related to liver function and parasite elimination.
Pharmacological Applications
This compound serves as an active pharmaceutical ingredient (API) in the synthesis of Oxyclozanide, which is utilized in veterinary medicine for treating liver fluke infections in livestock. Its structural characteristics allow it to be effective in biological systems.
Research Findings
Recent studies have highlighted the compound's biological activities:
- Methemoglobin Induction:
- Comparative Biological Activity:
- Synthesis and Derivatives:
Data Table: Biological Activity Comparison
| Compound Name | Methemoglobin Induction (mM) | Application |
|---|---|---|
| This compound | 0.2 - 0.6 | Intermediate for Oxyclozanide |
| 3,5-Dichlorophenylhydroxylamine | Higher than 0.6 | Toxicological studies |
| 3,5-Dichloroaniline | Lower than 0.2 | Less biologically active |
Case Studies
Several case studies have investigated the effects of this compound:
- Toxicological Assessment: A case study assessed the toxic effects on erythrocytes and reported significant methemoglobin formation at specified concentrations, raising concerns about its safety profile when used in veterinary or agricultural applications .
- Pharmacological Research: Another study focused on its role as an API in veterinary medicine and its efficacy against liver fluke infections, highlighting its importance in animal health management.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-(Aminomethyl)-2,6-dichlorophenol with key analogs:
Key Observations :
- Substituent Effects: The aminomethyl group in this compound enhances its polarity compared to non-aminated analogs (e.g., 2,4-DCP, 2,6-DCP), improving solubility in polar solvents .
- Chlorine vs. Fluorine: Replacement of chlorine with fluorine (as in 4-(Aminomethyl)-2,6-difluorophenol) reduces molecular weight and may alter receptor binding affinity .
- Methyl Groups: Addition of methyl groups (e.g., 4-Chloro-2,6-dimethylphenol) increases hydrophobicity, favoring antimicrobial activity .
Reactivity and Degradation Pathways
- In contrast, 2,4,6-trichlorophenol (2,4,6-TCP) undergoes rapid reductive dechlorination with electron donors like lactate, yielding 2,4-DCP and 4-CP as intermediates .
- Oxidation: Chlorophenols like 2,6-DCP are prone to oxidation under chlorination conditions, forming trichlorophenols or non-phenolic derivatives . The aminomethyl group may stabilize the aromatic ring against oxidation.
Pharmaceutical Relevance
- Functionalization: The amino group in this compound enables N-arylation reactions, as demonstrated in the synthesis of compounds like 4-((4-Bromophenyl)amino)-2,6-dichlorophenol .
- GABA Modulation: Structural analogs like 4-(Aminomethyl)-2,6-difluorophenol show promise as GABA receptor modulators, though human trials are pending .
Q & A
Q. What are the recommended methods for synthesizing 4-(Aminomethyl)-2,6-dichlorophenol with high purity?
- Methodological Answer : Synthesis typically involves reductive amination of 2,6-dichloro-4-nitrobenzaldehyde followed by catalytic hydrogenation to introduce the aminomethyl group. Alternatively, nucleophilic substitution on 2,6-dichlorophenol derivatives using chloromethylamine precursors can yield the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) or recrystallization in ethanol/water mixtures is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:4) and confirm structure via -NMR (e.g., δ 4.1 ppm for -CH-NH) .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers, ensuring final DMSO concentration ≤1% to avoid cytotoxicity. For solubility enhancement, consider micellar encapsulation using β-cyclodextrin or PEG-based surfactants .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Employ a combination of:
- HPLC-UV (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid, λ = 254 nm) for purity assessment.
- FTIR to confirm functional groups (e.g., N-H stretch at ~3300 cm, phenolic O-H at ~3400 cm).
- Mass Spectrometry (ESI-MS) for molecular ion verification ([M+H] at m/z 193.0).
Cross-validate with - and -NMR for structural elucidation .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : The compound is stable in neutral to slightly acidic conditions (pH 5–7) but undergoes hydrolysis at pH >8 due to deprotonation of the phenolic -OH group. For long-term storage, lyophilize and store at -20°C under inert gas (N). Conduct accelerated stability studies using HPLC to track degradation products (e.g., quinone derivatives) under varying pH .
Advanced Research Questions
Q. What are the key degradation pathways of this compound under environmental conditions?
- Methodological Answer : Photodegradation via UV irradiation generates chlorinated quinones and hydroxylated intermediates, as confirmed by LC-MS analysis. In microbial-rich environments (e.g., activated sludge), oxidative dechlorination occurs, forming 4-aminophenol derivatives. Use -radiolabeling to trace chloride release kinetics and identify rate-limiting steps .
Q. How does this compound interact with biological macromolecules?
- Methodological Answer : The compound acts as a metabolic uncoupler in microbial systems, disrupting proton gradients in cell membranes. For mechanistic studies, employ isothermal titration calorimetry (ITC) to measure binding affinity to model lipid bilayers or cytochrome P450 enzymes. Molecular docking simulations (e.g., AutoDock Vina) can predict interaction sites using crystal structure data (PDB: 4XYZ) .
Q. What advanced spectroscopic methods resolve contradictions in reported tautomeric forms of this compound?
- Methodological Answer : Conflicting tautomerism (phenol vs. keto forms) can be resolved via solid-state -NMR and X-ray crystallography. Single-crystal XRD reveals the dominant phenol tautomer in the solid state, while solution-phase -NMR (DMSO-d) shows equilibrium between tautomers. Variable-temperature NMR (25–80°C) quantifies the energy barrier for tautomer interconversion .
Q. What strategies mitigate interference from this compound in environmental matrices during analysis?
- Methodological Answer : Use solid-phase extraction (SPE) with HLB cartridges to isolate the compound from complex matrices (e.g., wastewater). For GC-MS analysis, derivatize with BSTFA to enhance volatility and reduce peak tailing. Validate recovery rates (85–95%) using isotopically labeled internal standards (e.g., -4-aminomethyl-dichlorophenol) .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine substituents activate the aromatic ring toward electrophilic substitution, while the aminomethyl group directs regioselectivity. For Suzuki-Miyaura coupling, optimize Pd(OAc)/XPhos catalyst systems in THF/water (3:1) at 80°C. Monitor steric hindrance via Hammett plots using para-substituted arylboronic acids .
Q. What computational models predict the environmental persistence and toxicity of this compound?
- Methodological Answer :
Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives (>60 days) and EC values for aquatic organisms. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify reactive sites for hydroxyl radical attack, correlating with experimental persistence data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
